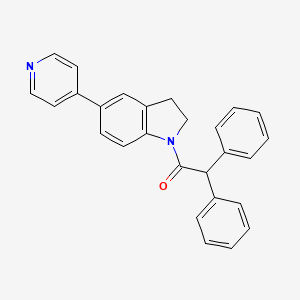![molecular formula C19H22ClN3OS B2892650 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide CAS No. 450340-52-0](/img/structure/B2892650.png)
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide, commonly referred to as pyraclostrobin , belongs to the class of quinone outside inhibitor (QoI)-type fungicides. It is widely used in agriculture to protect various crops, including strawberries, raspberries, blueberries, currants, blackberries, and pistachios . Pyraclostrobin is particularly effective against pathogens such as Botrytis cinerea and Alternaria alternata .
Molecular Structure Analysis
Its molecular formula is C19H18ClN3O4 , with a molar mass of approximately 387.82 g/mol . The compound consists of a phenylpyrazole skeleton linked to a methoxycarbamate group. Notably, it falls within the strobilurin chemical class .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The indole derivatives, which are structurally similar to “Oprea1_401725”, have been reported to show significant antiviral activities . Compounds with an indole nucleus have been found to inhibit influenza A and Coxsackie B4 virus, suggesting potential use in antiviral drug development .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This is particularly relevant in the treatment of chronic inflammatory diseases and could be an application area for “Oprea1_401725”, where it may help in reducing inflammation through its pharmacological action .
Anticancer Activity
Another promising application is in anticancer therapy . Molecules with indole scaffolds have been known to bind with high affinity to multiple receptors, which can be exploited in designing anticancer drugs. “Oprea1_401725” could be investigated for its efficacy against various cancer cell lines .
Anti-HIV Activity
The compound’s potential for anti-HIV activity is based on the biological activities of indole derivatives. They have been used to develop compounds that can interfere with the life cycle of HIV, indicating a possible research direction for “Oprea1_401725” in HIV treatment strategies .
Antioxidant Activity
Indole derivatives are known for their antioxidant effects , which are crucial in protecting cells from oxidative stress. This property can be harnessed in developing therapeutic agents that target diseases caused by oxidative damage, making it a viable application for “Oprea1_401725” .
Antimicrobial Activity
The broad-spectrum antimicrobial activity of indole derivatives makes them suitable candidates for developing new antibiotics. “Oprea1_401725” could be part of research efforts aimed at combating antibiotic-resistant bacteria .
Antitubercular Activity
Given the global challenge of tuberculosis, the antitubercular activity of indole derivatives is of significant interest. “Oprea1_401725” might be explored for its potential use in treating tuberculosis, especially in drug-resistant strains .
Antidiabetic Activity
Lastly, the antidiabetic activity of indole derivatives presents an opportunity for “Oprea1_401725” to be used in diabetes management. Its role in modulating blood sugar levels could be a focus of pharmacological studies .
Eigenschaften
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3OS/c20-14-6-3-7-15(10-14)23-19(16-11-25-12-17(16)22-23)21-18(24)9-8-13-4-1-2-5-13/h3,6-7,10,13H,1-2,4-5,8-9,11-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPHJAGETOWVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2892567.png)
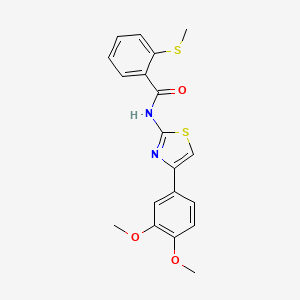
![4-Chloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B2892571.png)
![N-[1-(3,4-Dimethylphenyl)sulfanylbutan-2-yl]prop-2-enamide](/img/structure/B2892572.png)
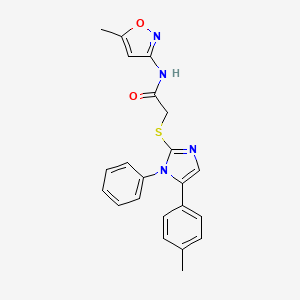
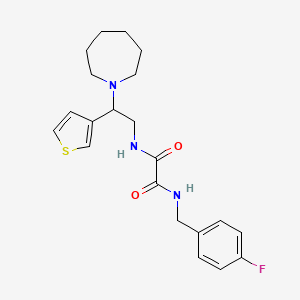
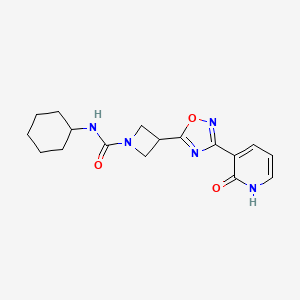
![1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B2892580.png)
![N-[4-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2892581.png)

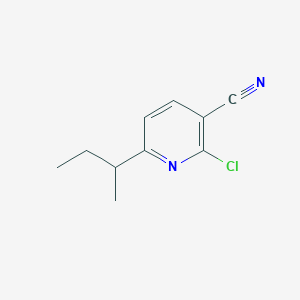
![1-[4-(1-Methylpyrrolidine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2892586.png)
